Distinct Lipoxygenase Inhibitory Profile of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid Relative to Unsubstituted Cinnoline Analogs
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is documented as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This activity is not uniformly observed across all cinnoline-3-carboxylic acid derivatives. For example, 4-hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7), which lacks the 6-bromo and 7-ethoxy substituents, is primarily noted for antibacterial activity against Escherichia coli, with no reported lipoxygenase inhibition . This demonstrates that the specific 6-bromo-7-ethoxy substitution pattern is critical for imparting lipoxygenase inhibitory activity, thereby distinguishing this compound as a targeted tool for inflammatory pathway research.
| Evidence Dimension | Biological Activity (Primary Target) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. |
| Comparator Or Baseline | 4-Hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7): Antibacterial activity against E. coli; no reported lipoxygenase inhibition. |
| Quantified Difference | Qualitative difference in primary biological activity profile (lipoxygenase inhibition vs. antibacterial). |
| Conditions | Reported biological activity profiles from authoritative databases and literature. |
Why This Matters
This functional divergence means that for studies focusing on the lipoxygenase pathway and arachidonic acid metabolism, the unsubstituted 4-hydroxycinnoline-3-carboxylic acid is an unsuitable substitute, making the 6-bromo-7-ethoxy derivative the requisite compound.
- [1] Medical University of Lublin. MeSH Concept Record: 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid. Accessed 2025. View Source
